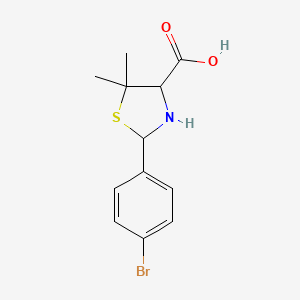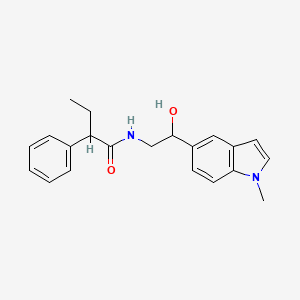![molecular formula C10H11Cl2N3O3 B2968752 N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea CAS No. 338395-17-8](/img/structure/B2968752.png)
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11Cl2N3O3 . Unfortunately, the specific molecular structure is not provided in the search results.科学的研究の応用
Synthesis and Chemical Reactions
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a chemical compound with potential applications in various synthetic and chemical reactions. While the specific compound was not directly discussed in the studies, related urea derivatives and their chemical properties and applications provide insights into how such compounds can be utilized in scientific research.
Urea Derivatives in Organic Synthesis : Urea derivatives are pivotal in organic synthesis, serving as intermediates in the synthesis of various organic compounds. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been used as a carbonyl dication equivalent in organometallic addition reactions, showcasing the versatility of urea derivatives in synthesizing unsymmetrical ketones (Whipple & Reich, 1991).
Photodegradation Studies : The study of substituted urea herbicides and their photodegradation and hydrolysis in water further emphasizes the relevance of urea derivatives in environmental science and pollution research. Understanding the stability and degradation patterns of these compounds can inform their environmental impact and guide the development of more eco-friendly pesticides (Gatidou & Iatrou, 2011).
Electro-Fenton Degradation : The antimicrobial properties of certain urea derivatives, such as triclocarban, have been investigated through electro-Fenton systems, highlighting their potential in water treatment processes. Such studies demonstrate the applicability of urea derivatives in enhancing water purification technologies and mitigating antimicrobial pollution (Sirés et al., 2007).
Antibacterial Activity : Research on 3-substituted-6-(3-ethyl-4-methylanilino)uracils illustrates the antibacterial potential of urea derivatives. These compounds have shown promising results against Gram-positive bacteria, underlining the significance of urea derivatives in developing new antibiotics and addressing antibiotic resistance challenges (Zhi et al., 2005).
Enzyme Inhibition and Medicinal Chemistry : Urea derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, crucial for therapeutic interventions in diseases like Alzheimer's. This highlights the therapeutic applications of urea derivatives in medicinal chemistry and drug design (Sujayev et al., 2016).
Safety and Hazards
The safety data sheet for 2,4-Dichlorobenzyl chloride, a related compound, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWOFVBNJELKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)NOCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)
![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)


![N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)
![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

![1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE](/img/structure/B2968688.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)
